molecular formula C9H20Cl2N2O2 B2627845 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride CAS No. 2305252-51-9

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride

Cat. No.: B2627845
CAS No.: 2305252-51-9
M. Wt: 259.17
InChI Key: KMCMHBWRYSYKCJ-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride is a piperidine derivative featuring a dimethylamino group at the 4-position and an acetic acid moiety attached to the 1-position of the piperidine ring. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-10(2)8-3-5-11(6-4-8)7-9(12)13;;/h8H,3-7H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCMHBWRYSYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-51-9
Record name 2-[4-(dimethylamino)piperidin-1-yl]acetic acid dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride typically involves the reaction of piperidine derivatives with dimethylamine and acetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride exhibits several biological activities:

  • Receptor Interactions : It has shown affinity for dopamine and serotonin receptors, suggesting potential applications in treating mood disorders.
  • Ion Channel Modulation : The compound may influence ion channels involved in neuronal excitability, highlighting its relevance in neuropharmacology.

These properties make it a candidate for further exploration in therapeutic contexts, particularly for conditions such as depression and anxiety.

Pharmaceutical Development

The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in drug development:

  • Mood Disorders : Its receptor activity suggests potential as an antidepressant or anxiolytic agent.
  • Neurodegenerative Diseases : Investigations into its effects on ion channels could lead to treatments for conditions like Alzheimer's or Parkinson's disease.

Therapeutic Efficacy

A notable study evaluated the efficacy of this compound in animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain. Further studies are needed to explore long-term effects and safety profiles.

Safety Assessments

Toxicological evaluations have been conducted to assess the safety of this compound. These studies focus on its potential side effects and interactions with other medications, which are critical for its future therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways and affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine and Piperazine Derivatives

The compound is compared below with key analogues, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Primary Application
2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride C₉H₁₇N₃O₂·2HCl (inferred) ~271.92 (calc.) Piperidine, dimethylamino, acetic acid Dihydrochloride Synthetic intermediate
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Piperidine, diphenylmethoxy Monohydrochloride Unspecified (SDS available)
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, chlorophenylphenylmethyl, ethoxyacetic acid Dihydrochloride Antihistamine (pharmaceutical)
Cetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, chlorophenylphenylmethyl, ethoxyacetic acid Dihydrochloride Antihistamine (pharmaceutical)
4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride C₂₅H₂₉N₃O₄·2HCl ~542.44 (calc.) Piperazine, Fmoc-protected amine, acetic acid Dihydrochloride Peptide synthesis intermediate

Key Structural Differences

Core Ring System: The target compound contains a piperidine ring (6-membered, one nitrogen), whereas Levocetirizine and Cetirizine feature a piperazine ring (6-membered, two nitrogens). Piperazine derivatives often exhibit enhanced hydrogen-bonding capacity, influencing receptor binding in pharmaceuticals . The dimethylamino group in the target compound increases basicity compared to the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride .

Functional Groups: The acetic acid moiety in the target compound is directly linked to the piperidine ring, while Levocetirizine and Cetirizine have an ethoxyacetic acid chain, extending their molecular footprint and hydrophilicity . The Fmoc-protected amine in 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride highlights its role in solid-phase peptide synthesis, contrasting with the unprotected dimethylamino group in the target compound .

Physicochemical and Pharmacological Properties

  • Solubility: The dihydrochloride salt form in the target compound and Levocetirizine enhances water solubility compared to monohydrochloride derivatives like 4-(Diphenylmethoxy)piperidine Hydrochloride .
  • Molecular Weight : The target compound (MW ~271.92) is smaller than Levocetirizine (MW 461.81), suggesting differences in bioavailability and membrane permeability .
  • Pharmacological Activity : Levocetirizine and Cetirizine are clinically used as antihistamines, leveraging their piperazine-ethoxyacetic acid structure for H₁ receptor antagonism. The target compound’s lack of a bulky aromatic substituent (e.g., chlorophenylphenylmethyl) likely precludes similar activity .

Biological Activity

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, receptor interactions, and potential therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

The compound features a piperidine ring with a dimethylamino group and an acetic acid moiety. Its molecular formula is C11H18Cl2N2O2C_{11}H_{18}Cl_2N_2O_2 with a molecular weight of approximately 253.16 g/mol. The presence of the dimethylamino group enhances lipophilicity, which is crucial for its bioavailability and potency against biological targets.

The biological activity of this compound primarily involves:

  • Neurotransmitter Modulation : It has shown affinity for dopamine and serotonin receptors, suggesting potential use in treating mood disorders.
  • Ion Channel Interaction : The compound may influence ion channels that are critical for neuronal excitability, which could contribute to its effects on the central nervous system.

1. Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly those related to mood regulation. Its interaction with dopamine D2 receptors has been highlighted as a promising avenue for developing treatments for depression and anxiety disorders.

2. Enzyme Inhibition

Preliminary studies suggest that the compound may exhibit enzyme inhibition properties, which could be relevant in various therapeutic contexts. For example, it has been investigated for its potential to inhibit lysosomal phospholipase A2, an enzyme implicated in drug-induced phospholipidosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Features
2-[4-(Methylpiperidin-1-yl)]acetic acidSimilar piperidine structureLess potent than dimethylamino variant
2-[4-(Ethylpiperidin-1-yl)]acetic acidEthyl substitutionDifferent pharmacological profile
2-[4-(Aminopiperidin-1-yl)]acetic acidAmino group instead of dimethylaminoPotentially different receptor interactions

The structural modifications in these compounds significantly affect their biological activity and receptor binding affinities.

Study on Neurotransmitter Interaction

A study evaluating the effects of this compound on serotonin receptors demonstrated that it could enhance serotonin signaling pathways, indicating its potential as an antidepressant agent .

Enzyme Inhibition Research

In another investigation focused on enzyme inhibition, researchers found that this compound could effectively inhibit lysosomal phospholipase A2 activity in vitro, suggesting implications for managing drug-induced toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between piperidine derivatives and acetic acid precursors. For example, Mannich reactions (using formaldehyde and secondary amines) are common for similar piperidine-based compounds . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for amine-acid coupling), and catalysts (e.g., DCC/DMAP for carboxyl activation). Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
  • Key Parameters : Yield improvements (≥85%) require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR (¹H/¹³C): Confirm piperidine ring substitution patterns and acetic acid linkage.
  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted dimethylamino-piperidine).
  • Elemental Analysis : Validate stoichiometry of dihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
    • Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods for weighing/dispensing. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders; employ HEPA-filtered vacuum systems for spills .
  • First Aid : For skin contact, wash immediately with 10% acetic acid (neutralizes hydrochloride salts) followed by soap and water .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for studying this compound’s reactivity?

  • Approach : Use density functional theory (DFT) to predict reaction pathways (e.g., nucleophilic attack at the piperidine nitrogen) and transition states. Tools like Gaussian or ORCA simulate electronic properties (HOMO/LUMO) to identify reactive sites .
  • Integration with Experiments : Compare computational predictions (e.g., activation energies) with empirical kinetic data (Arrhenius plots) to refine reaction conditions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility discrepancies)?

  • Case Study : If solubility in water varies across studies, conduct controlled experiments under standardized conditions (pH 7.4, 25°C). Use dynamic light scattering (DLS) to detect aggregation, which may explain inconsistencies .
  • Statistical Analysis : Apply factorial design of experiments (DoE) to isolate variables (e.g., ionic strength, temperature) contributing to conflicting data .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Biochemical Pathways : Similar piperidine derivatives modulate GPCRs or ion channels. Use radioligand binding assays (e.g., ³H-labeled ligands) to assess affinity for targets like σ-receptors .
  • Cell-Based Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP levels (ELISA) to evaluate downstream signaling effects .

Q. What advanced techniques optimize the compound’s stability in formulation studies?

  • Degradation Analysis : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of the acetic acid moiety) .
  • Stabilizers : Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) to enhance shelf life .

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